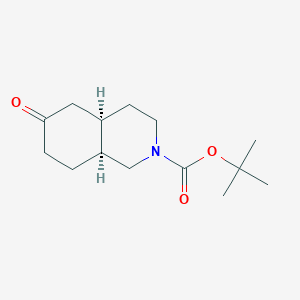

rac cis-N-Boc-octahydro-isoquinolin-6-one

Descripción general

Descripción

Rac cis-N-Boc-octahydro-isoquinolin-6-one is a chemical compound with the molecular formula C14H23NO3. It is a derivative of isoquinoline, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac cis-N-Boc-octahydro-isoquinolin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the Boc protecting group. The reaction conditions often include the use of hydrogen gas, a palladium catalyst, and an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction parameters is crucial for maintaining product quality and yield.

Análisis De Reacciones Químicas

Hydrogenation and Reductive Processes

-

Catalytic Hydrogenation : Rhodium (Rh/C) or platinum (PtO₂) catalysts under H₂ facilitate ketone reduction to secondary alcohols. For example, hydrogenation of structurally similar bicyclic ketones yields cis,trans-diols with diastereoselectivity influenced by reaction conditions (e.g., solvent, temperature) .

-

Enzymatic Reduction : Biocatalytic methods using ω-transaminases or monoamine oxidases enable chiral amine synthesis from ketones, preserving stereochemical integrity .

Oxidation Reactions

-

Electrochemical Oxidation : N-Acylated isoquinoline derivatives undergo oxidative decarboxylation to generate quinonoid intermediates, which participate in non-oxidative coupling (NOC) reactions .

-

Chemoenzymatic Oxidation : Baeyer-Villiger monooxygenases (e.g., CHMO) catalyze ketone oxidation to lactones, enabling ring expansion or functionalization .

Boc Deprotection and Amine Reactivity

The Boc group is cleaved under acidic conditions (e.g., HCl or TFA) to yield free amines. Subsequent reactions include:

Amide Coupling

-

Cu-Mediated Amination : Boc-protected amines react with aryl halides under Ullmann conditions (CuI, K₂CO₃, DMEDA) to form C–N bonds. For example, coupling with 7-fluoro-indenyl derivatives yields carbamates with high stereoretention .

Stereoselective Transformations

-

Asymmetric Catalysis : Chiral ruthenium or oxazaborolidine catalysts induce enantioselective reductions or cycloadditions. For instance, oxazaborolidine 47 reduces imides to alcohols with >95% ee .

ROCK Inhibitors

-

Fragment-based optimization of isoquinolin-1-amines (e.g., 23A ) yields potent ROCK-I inhibitors with improved pharmacokinetic profiles .

Peptidomimetics

-

The bicyclic scaffold mimics proline in peptide backbones, enhancing metabolic stability. Boc deprotection enables incorporation into peptide chains via solid-phase synthesis .

Reaction Optimization Data

Key Research Findings

Aplicaciones Científicas De Investigación

Pharmacological Applications

- IKK Inhibition : One of the prominent applications of rac cis-N-Boc-octahydro-isoquinolin-6-one is its role as an inhibitor of IκB kinase (IKK), which is crucial in the NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases. Studies have shown that compounds with similar structures exhibit significant IKK inhibitory activity, suggesting that this compound could be developed for treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Antiviral Activity : Recent patent applications have highlighted the potential of this compound in inhibiting orthomyxovirus replication, including influenza viruses. The mechanism involves disrupting the viral RNA polymerase's endonuclease function, which is essential for viral replication . This application could lead to the development of effective antiviral therapies.

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. Compounds similar to this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Recent advances in synthetic methodologies have improved enantioselectivity and yield, allowing for more efficient production of this compound and its derivatives .

Table 1: Synthetic Routes for this compound

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C | 85 | |

| Cyclization | Acids | 90 | |

| Boc Protection | Boc2O | 95 |

Case Studies

- Inflammatory Disease Models : In a study involving collagen-induced arthritis models, this compound demonstrated a reduction in inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for autoimmune diseases .

- Viral Infections : A recent investigation into compounds targeting influenza viruses showed that this compound effectively inhibited viral replication in vitro, supporting its potential use in antiviral drug formulations .

- Neuroprotection : Research focused on neuroprotective agents revealed that derivatives of isoquinoline could enhance neuronal survival under oxidative stress conditions, suggesting that this compound may contribute to neuroprotection .

Mecanismo De Acción

The mechanism of action of rac cis-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active isoquinoline core. This core can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-octahydro-isoquinolin-6-one: Lacks the racemic mixture, potentially leading to different reactivity and biological activity.

Octahydro-isoquinolin-6-one: Lacks the Boc protecting group, making it more reactive but less stable.

N-Boc-isoquinoline: Similar protecting group but different core structure, leading to different chemical and biological properties.

Uniqueness

Rac cis-N-Boc-octahydro-isoquinolin-6-one is unique due to its combination of the Boc protecting group and the octahydro-isoquinoline core. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Actividad Biológica

Rac cis-N-Boc-octahydro-isoquinolin-6-one is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in scientific research.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes hydrogenation of isoquinoline derivatives followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group. Key reaction conditions include:

- Catalysts : Palladium or platinum catalysts are often used.

- Solvents : Ethanol or methanol as reaction media.

- Reagents : Hydrogen gas for hydrogenation processes.

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, with mechanisms likely involving disruption of bacterial cell membranes.

- Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration into its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Potential modulation of neuroinflammatory pathways |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The removal of the Boc group under acidic conditions reveals the active isoquinoline core, which can engage with various enzymes and receptors. This interaction may influence signaling pathways related to inflammation and cell growth.

Case Studies

- Antibacterial Activity : A study utilizing disk diffusion assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential in treating bacterial infections .

- Cytotoxicity in Cancer Cells : Research involving several cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting considerable potency .

- Neuroprotective Effects : Investigations into the compound's effects on neuroinflammation revealed that it could inhibit pro-inflammatory cytokine production in microglial cells, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis

This compound can be compared with similar compounds to elucidate its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-octahydro-isoquinolin-6-one | Lacks racemic mixture | Different reactivity |

| Octahydro-isoquinolin-6-one | No Boc protecting group | More reactive but less stable |

| N-Boc-isoquinoline | Similar protecting group | Different core structure |

Propiedades

IUPAC Name |

tert-butyl (4aR,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQGQXNDLLERG-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@@H]2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.